Hydrogenphosphite
Description
Significance of Hydrogenphosphite in Modern Chemical Research
This compound and its derivatives hold significant importance in contemporary chemical research, primarily due to their versatile roles as ligands, reducing agents, and components in advanced materials. In catalysis, particularly asymmetric catalysis, phosphite (B83602) ligands have emerged as crucial components. Chiral phosphine-phosphite ligands, characterized by two coordinating functionalities with differing electronic properties, are highly modular and can be precisely tuned for catalyst optimization cenmed.comamericanelements.com. These ligands have demonstrated outstanding results in various enantioselective catalytic processes, including rhodium-catalyzed olefin hydrogenation and hydroformylation, as well as reactions involving ruthenium, iridium, copper, and nickel complexes cenmed.comamericanelements.comnih.gov. Phosphites offer advantages over traditional phosphine (B1218219) ligands, such as simpler synthesis and resistance to air oxidation, alongside excellent catalytic performance in diverse organic syntheses nih.gov.
Beyond catalysis, this compound compounds serve as effective reducing agents in organic synthesis, notably in the preparation of phosphonates and phosphines americanelements.com. They are also employed as stabilizers in polymer chemistry, enhancing the thermal stability of various polymeric materials americanelements.com. In material science, research has explored the promising characteristics of cerium hydrogen phosphate (B84403) and nickel hydrogen phosphate as electrode materials for supercapacitors, highlighting their potential in energy storage applications due to properties like high surface area and thermal stability americanelements.comepa.govnih.gov. Furthermore, phosphorous acid and its phosphite derivatives are utilized in the chemical industry for the production of flame retardants, stabilizers, and antioxidants, contributing to enhanced durability and efficiency in various products who.intuni.luepa.gov. Their applications extend to agriculture, where phosphite fertilizers provide essential phosphorus for plant growth and enhance disease resistance, and in water treatment as eco-friendly alternatives who.intnih.gov.
Evolution of this compound Studies
The evolution of this compound studies reflects a progressive understanding of their unique chemical properties and an expansion of their applications. Early studies in phosphorus chemistry laid the groundwork for understanding the reactivity of phosphorous acid (H₃PO₃) and its salts. A significant turning point was the recognition of phosphites as valuable ligands in homogeneous catalysis. Initially, phosphines dominated the field of phosphorus-based ligands; however, the discovery of phosphites' advantages, such as their ease of synthesis and improved air stability, led to their increased adoption americanelements.comnih.gov.
The development of chiral phosphine-phosphite ligands, such as (R,S)-BINAPHOS, marked a major advancement, enabling highly enantioselective transformations in asymmetric catalysis fishersci.ca. Research has focused on modifying the steric and electronic properties of these ligands to optimize catalytic activity and selectivity americanelements.com. Concurrently, synthetic methodologies for phosphonic acid derivatives, often prepared from phosphorous acid, have seen continuous refinement, with methods like silyldealkylation becoming standard for efficient preparation fishersci.canih.gov. More recently, the scope of this compound research has broadened to include their incorporation into novel materials for energy storage and other advanced applications, driven by their unique structural and electronic characteristics americanelements.comepa.govnih.gov. Studies also delve into fundamental aspects, such as the influence of hydrogen bonding on their spectroscopic properties cmdm.tw.
Scope and Research Trajectories within Phosphorus Chemistry
The scope of this compound research within the broader field of phosphorus chemistry is extensive, spanning fundamental chemical investigations to applied technological advancements. Current research trajectories are largely focused on enhancing their utility in catalysis, developing novel materials, and exploring their roles in environmental and biological contexts.
In catalysis, a primary trajectory involves the design and synthesis of new phosphite and phosphine-phosphite ligands with tailored steric and electronic properties to achieve higher activity, selectivity (especially enantioselectivity), and stability in various reactions cenmed.comamericanelements.comnih.govwikidata.org. This includes exploring different substitution patterns to improve hydrolysis stability, a known vulnerability of phosphites wikidata.org.
Table 1: Research Focus Areas in this compound Catalysis
| Research Area | Key Objective | Examples of Reactions |
| Asymmetric Hydrogenation | High enantioselectivity for chiral products | Dehydroamino acids, itaconate, enamine hydrogenation nih.gov |
| Asymmetric Hydroformylation | High activity and regioselectivity (n-aldehyde yield) | Olefin hydroformylation nih.govwikidata.org |
| Coupling Reactions | Efficient C-C and C-N bond formation | Buchwald-Hartwig amination nih.gov |
| Ligand Design & Stability | Improved catalytic performance and resistance to decomposition (e.g., hydrolysis) | Ortho-substituted phosphites for enhanced stability wikidata.org |
In materials science, research is actively exploring this compound-based compounds for energy storage applications, such as supercapacitors and batteries, leveraging their high surface area and ionic conductivity americanelements.comepa.gov. The synthesis of flower-like structures of cobalt and hydrogen phosphate, for instance, demonstrates efforts to increase specific surface area for enhanced performance nih.gov. Another emerging area is the investigation of nonlinear optical properties of specific this compound crystals, such as guanylurea(1+) hydrogen phosphite, for applications in photonics and terahertz radiation generation uni-freiburg.dersc.orgresearchgate.net.
Table 2: Applications of this compound Compounds in Materials Science
| Material Type | Specific Application | Key Property Utilized | Reference |
| Cerium Hydrogen Phosphate | Supercapacitor electrode | High thermal stability, specific surface area | americanelements.com |
| Nickel Hydrogen Phosphate | Electrode material | High surface area, thermal stability, ion conductivity | epa.gov |
| Cobalt and Hydrogen Phosphate | Flower-like structures | Increased specific surface area | nih.gov |
| Guanylurea(1+) Hydrogen Phosphite | Nonlinear optics, THz generation | High birefringence, optical nonlinearities, transparency | uni-freiburg.deresearchgate.net |
Furthermore, fundamental studies continue to investigate the chemical behavior of this compound, including its role as a reducing agent and its participation in substitution and oxidation reactions americanelements.com. The broader phosphorus chemistry field also addresses environmental concerns, such as phosphorus recovery from wastewater, although this often involves other phosphorus species like phosphates nih.gov. The ongoing research into this compound compounds underscores their multifaceted utility and their continued relevance in driving advancements across various scientific and industrial sectors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hydrogen phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HO3P/c1-4(2)3/h1H/q-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHRVZIGDIUCJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HO3P-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165717 | |
| Record name | Phosphonic acid, ion(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.980 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15477-76-6 | |
| Record name | Phosphonic acid, ion(2-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015477766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, ion(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Hydrogenphosphite Compounds
Hydrolysis-Based Synthetic Routes
Hydrolysis offers a direct pathway to hydrogenphosphites by selectively cleaving P-O-C or other labile bonds in appropriate organophosphorus precursors. Control over reaction conditions is paramount to prevent over-hydrolysis to phosphoric acid.
The selective hydrolysis of dialkyl or other organophosphonates is a key method for producing hydrogenphosphite monoacids. A significant challenge is to cleave only one ester group, leaving the other intact. Modern methods have been developed to achieve this with high selectivity. For instance, inert pentavalent phosphorus(V) compounds, such as phosphonate (B1237965) esters, can be activated using a triflate anhydride (B1165640) (Tf₂O)/pyridine system. This forms a highly reactive phosphoryl pyridinium intermediate that undergoes nucleophilic substitution with water to selectively deprotect a single alkoxy group, yielding the desired organophosphorus monoacid google.com.
Another effective catalyst for this transformation is trifluoromethanesulfonic acid (TfOH). In the presence of water, TfOH can catalyze the hydrolysis of a range of alkyl-, alkenyl-, and aryl-substituted phosphonates to their corresponding phosphonic acids (hydrogenphosphites) mdpi.com. The reaction conditions can be tuned based on the substrate; for example, the conversion of dibenzyl phosphonates proceeds smoothly at 80°C in toluene mdpi.com.
| Precursor Type | Reagent/Catalyst | Key Feature |
| Phosphonate Esters | Triflate Anhydride (Tf₂O) / Pyridine | Forms a reactive intermediate for selective mono-deprotection google.com. |
| Alkyl/Aryl Phosphonates | Trifluoromethanesulfonic Acid (TfOH) / Water | Catalyzes hydrolysis to the corresponding phosphonic acid mdpi.com. |
| Dibenzyl Phosphonates | Trifluoromethanesulfonic Acid (TfOH) / Toluene | Allows for conversion at a relatively mild temperature of 80°C mdpi.com. |
The synthesis of inorganic this compound salts in an aqueous medium is a straightforward and common approach, particularly for metal phosphites. These methods leverage the solubility of precursors in water to facilitate ionic reactions, leading to the precipitation or crystallization of the desired salt.
For example, manganese phosphate (B84403) hydrate crystals, which serve as an analog for phosphite (B83602) synthesis, have been prepared from aqueous solutions containing manganese chloride (MnCl₂), diammonium hydrogen phosphate ((NH₄)₂HPO₄), and citric acid. By controlling the temperature and aging process, specific crystalline phases can be isolated cdnsciencepub.com. A similar principle applies to the synthesis of metal phosphites, where a soluble metal salt is reacted with a source of the this compound anion (HPO₃²⁻) in water. The formation of various metal phosphites, including those with cations like Mg²⁺, Ca²⁺, Fe²⁺, and Fe³⁺, has been demonstrated as a plausible pathway for producing these compounds cdnsciencepub.com.
The process often involves the treatment of an aqueous solution of phosphoric acid (or phosphorous acid for phosphites) with an inorganic base, such as ammonia, sodium carbonate, or hydroxide (B78521), to form the corresponding salt researchgate.net. The control of pH, stoichiometry, and temperature is critical to obtaining the desired salt with high purity.
Transesterification Processes for Cyclic this compound Esters
Transesterification is a powerful method for converting one type of ester into another and is particularly useful for synthesizing cyclic hydrogenphosphites from acyclic precursors. This process typically involves reacting a dialkyl this compound, such as diethyl this compound, with a diol (glycol).
The reaction between diethyl this compound and various 1,2- and 1,3-glycols leads to the formation of five- and six-membered cyclic hydrogenphosphites, respectively google.com. The reaction is driven by the removal of the lower-boiling alcohol (ethanol in this case) from the reaction mixture, shifting the equilibrium toward the cyclic product. These reactions are typically carried out at elevated temperatures, often between 130 and 140°C. Microwave-assisted synthesis has also emerged as an efficient technique, enabling the alcoholysis of dialkyl H-phosphonates with diols under non-inert and additive-free conditions, often with significantly reduced reaction times.
| Precursor | Reactant | Product Ring Size | Key Condition |
| Diethyl this compound | 1,2-Glycols (e.g., Ethylene Glycol) | 5-membered (dioxaphospholane) | Heat (130-140°C) to remove ethanol. |
| Diethyl this compound | 1,3-Glycols (e.g., 1,3-Propanediol) | 6-membered (dioxaphosphorinane) | Heat (130-140°C) to remove ethanol. |
| Bis(2,2,2-trifluoroethyl) phosphonate | Various Diols | 5- or 6-membered | Microwave irradiation. |
Reactions Involving Phosphorus Halides as Precursors
Phosphorus halides, particularly phosphorous trichloride (PCl₃), are highly reactive and versatile starting materials for the synthesis of a wide array of organophosphorus compounds, including hydrogenphosphites.
The reaction of phosphorous trichloride with alcohols is a long-established and direct method for preparing dialkyl hydrogenphosphites. The stoichiometry is crucial; reacting PCl₃ with approximately two to three equivalents of an alcohol yields the dialkyl this compound. The reaction proceeds via the stepwise substitution of chloride ions with alkoxy groups.
A typical procedure involves the slow, dropwise addition of freshly distilled PCl₃ to a dry alcohol while maintaining a low temperature, often around 0°C, to control the highly exothermic reaction. After the addition is complete, the mixture is typically refluxed for a period to ensure the reaction goes to completion and to help remove the hydrogen chloride (HCl) byproduct. The removal of HCl is critical, as its presence can lead to the decomposition of the product. Modern advancements include the use of microflow reactors, which allow for rapid (<15 seconds) and mild (20°C) alcoholysis of PCl₃, enabling the sequential and controlled substitution of the chlorine atoms to provide even unsymmetrical H-phosphonates mdpi.com.
Hydrothermal and Solvothermal Synthetic Approaches for Crystalline this compound Phases
Hydrothermal and solvothermal methods are premier techniques for synthesizing highly crystalline inorganic materials, including metal-organic frameworks and metal phosphites. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at temperatures and pressures above their ambient boiling point. The reactions are carried out in sealed pressure vessels, commonly known as autoclaves.
These techniques are particularly well-suited for the synthesis of crystalline metal phosphonate and phosphite phases that may be inaccessible through other routes google.com. The elevated temperature and pressure increase the solubility of reactants and facilitate the crystallization of the product. Key parameters that are systematically varied to obtain desired crystalline products include pH, temperature, reaction time, and the concentration and molar ratios of the reagents google.com. Water, in the hydrothermal process, acts not only as a solvent but also as a pressure-transmitting medium and sometimes as a reactant. The properties of water, such as its viscosity and polarity, change under these conditions, enhancing its ability to dissolve minerals and other precursors.
These methods allow for precise control over crystal size and morphology, making them invaluable for materials science applications. The synthesis of various metal phosphides and complex oxides like phosphates has been successfully demonstrated using these approaches, highlighting their versatility in phosphorus chemistry.
| Method | Solvent | Key Principle | Controllable Parameters | Typical Products |
| Hydrothermal | Water | High-temperature (>100°C) and high-pressure (>1 atm) aqueous solution chemistry. | Temperature, pressure, pH, time, precursor concentration google.com. | Crystalline metal phosphites, metal phosphonates, complex oxides google.com. |
| Solvothermal | Non-aqueous organic solvents | Similar to hydrothermal but using organic solvents. | Temperature, pressure, solvent type, time, precursor concentration. | Metal phosphides, metal-organic frameworks. |
Chemical Reactivity and Mechanistic Investigations of Hydrogenphosphite Species
Mechanistic Studies of Hydrogenphosphite-Mediated Reactions
Elucidation of Kabachnik-Fields Reaction Mechanisms
The Kabachnik-Fields (KF) reaction is a prominent multicomponent reaction involving a carbonyl compound, an amine, and a hydrophosphoryl compound (typically a dialkyl phosphite (B83602) or this compound derivative) to synthesize α-aminophosphonates. organic-chemistry.orgmdpi.comresearchgate.netscispace.comcore.ac.ukmdpi.comslideshare.net This reaction is crucial in drug discovery for generating peptidomimetic compounds due to the biological activity of α-aminophosphonates. organic-chemistry.orgresearchgate.net The mechanistic pathway of the Kabachnik-Fields reaction is complex and can vary depending on the nature of the substrates and reaction conditions. organic-chemistry.orgmdpi.comresearchgate.netcore.ac.ukmdpi.com Two primary mechanistic pathways have been proposed and are often in competition: the "imine" pathway and the "α-hydroxyphosphonate" pathway. mdpi.comresearchgate.netmdpi.com
Imine Pathway (Pathway A): This pathway is generally favored when weakly basic amines, such as anilines, are used. organic-chemistry.org In this mechanism, the carbonyl compound (aldehyde or ketone) first reacts with the primary amine to form an imine intermediate, also known as a Schiff base. mdpi.comresearchgate.netmdpi.comarkat-usa.org This step often involves the elimination of a water molecule. Following the formation of the imine, the dialkyl phosphite, acting as a nucleophile, adds to the carbon-nitrogen double bond (C=N) of the imine. This addition is analogous to the Pudovik reaction. mdpi.comcore.ac.ukarkat-usa.org The subsequent proton transfer yields the final α-aminophosphonate product. In situ Fourier transform infrared (FT-IR) spectroscopy has provided experimental evidence supporting the involvement of the imine intermediate in certain Kabachnik-Fields reactions. scispace.commdpi.comnih.gov
α-Hydroxyphosphonate Pathway (Pathway B): This alternative pathway is suggested to be more prevalent with more nucleophilic amines, such as cyclohexylamine. mdpi.comkpfu.ru In this route, the initial step involves the addition of the dialkyl phosphite to the carbonyl group of the aldehyde or ketone. This reaction is known as the Abramov reaction and leads to the formation of an α-hydroxyphosphonate intermediate. mdpi.comcore.ac.ukarkat-usa.org Subsequently, the hydroxyl group of the α-hydroxyphosphonate is substituted by the amine, ultimately yielding the α-aminophosphonate. Kinetic studies have indicated that the specific reaction mechanism is highly dependent on the structural characteristics of the dialkyl hydrogen phosphite and the nature of the solvent employed. core.ac.ukkpfu.rukpfu.ru
The Kabachnik-Fields reaction can proceed under various conditions, including catalyst-free methods, particularly under microwave irradiation, or with the aid of different catalysts such as acids, Lewis acids, or transition metal complexes. organic-chemistry.orgscispace.commdpi.commdpi.comarkat-usa.orgresearchgate.net
Table 1: Proposed Mechanistic Pathways of the Kabachnik-Fields Reaction
| Pathway | Initial Step | Intermediate(s) | Subsequent Step(s) | Favored Conditions/Reactants |
| Imine Pathway (A) | Carbonyl + Amine → Imine + H₂O | Imine (Schiff Base) | Dialkyl Phosphite adds to C=N bond (Pudovik-type) | Weakly basic amines (e.g., anilines) organic-chemistry.org |
| α-Hydroxyphosphonate Pathway (B) | Dialkyl Phosphite + Carbonyl → α-Hydroxyphosphonate | α-Hydroxyphosphonate | Amine substitutes hydroxyl group | More nucleophilic amines (e.g., cyclohexylamine) mdpi.comkpfu.ru |
Enzymatic Reaction Mechanisms Involving Phosphite (e.g., Phosphite Dehydrogenase)
This compound, or phosphite, plays a critical role in the metabolism of certain microorganisms and in plant defense mechanisms, primarily through enzymatic transformations.
Phosphite Dehydrogenase (PTDH): Phosphite dehydrogenase (PTDH or Pdh) is a key enzyme that enables various microorganisms, such as Pseudomonas stutzeri, to utilize phosphite as their sole source of phosphorus. nih.govacs.org PTDH catalyzes the NAD⁺-dependent oxidation of phosphite (H₂PO₃⁻, also known as hydrogen phosphonate) to phosphate (B84403) (PO₄³⁻), concurrently reducing NAD⁺ to NADH. nih.govacs.orgfrontiersin.orgacs.orgrsc.orgnih.gov This reaction is a formal phosphoryl transfer from hydride to hydroxide (B78521). nih.gov
Hydride Transfer: A hydride ion is transferred from the phosphite substrate to NAD⁺. nih.govacs.orgacs.org
Nucleophilic Attack: A water molecule performs a nucleophilic attack on the phosphorus atom. nih.govacs.orgacs.org
Proton Transfer: A proton is transferred from the attacking water molecule to a conserved basic residue in the enzyme's active site, typically His292 or potentially Arg237. nih.govacs.orgacs.org
Quantum mechanical/molecular mechanical (QM/MM) free energy simulations have provided deeper insights into the PTDH mechanism. These simulations suggest a concerted but asynchronous dissociative mechanism, where the hydride transfer from the phosphite substrate to NAD⁺ occurs prior to the nucleophilic attack by the water molecule. acs.org The active form of the phosphite substrate is believed to be monoanionic, and the most likely product formed is dihydrogen phosphate. acs.org
AMP-Dependent Phosphite Dehydrogenase (ApdA): In strictly anaerobic bacteria, such as Phosphitispora fastidiosa and Desulfotignum phosphitoxidans, an unusual AMP-dependent phosphite dehydrogenase (ApdA) has been characterized. pnas.orgnih.gov This enzyme catalyzes the oxidation of phosphite coupled with the phosphorylation of adenosine (B11128) monophosphate (AMP) to adenosine diphosphate (B83284) (ADP), alongside the reduction of NAD⁺ to NADH. pnas.orgnih.gov This represents a unique form of substrate-level phosphorylation. pnas.org
A proposed mechanism for ApdA involves:
Enzyme-Substrate Association: The enzyme initially associates with an oxygen atom of phosphite. pnas.org
Electron Transfer: Electrons are transferred from the phosphorus atom to the double bond of an oxygen atom. pnas.org
AMP Attack: The oxygen atom of AMP attacks the central phosphorus atom of the phosphite. pnas.org
Hydride Transfer: A hydrogen atom leaves the phosphite residue as a hydride to NAD⁺, forming NADH. pnas.org
Table 2: Comparison of Phosphite Dehydrogenase Enzymes
| Enzyme Type | Organism Examples | Substrate(s) | Product(s) | Cofactor(s) | Key Mechanistic Feature |
| Phosphite Dehydrogenase (PTDH) | Pseudomonas stutzeri nih.govacs.org | Phosphite (H₂PO₃⁻) | Phosphate (PO₄³⁻) | NAD⁺ | Hydride transfer to NAD⁺ precedes nucleophilic water attack. acs.org |
| AMP-Dependent PTDH (ApdA) | Phosphitispora fastidiosa, Desulfotignum phosphitoxidans pnas.orgnih.gov | Phosphite (H₂PO₃⁻), AMP | Phosphate (PO₄³⁻), ADP, NADH | NAD⁺, AMP | Phosphite oxidation coupled with AMP phosphorylation and NAD⁺ reduction. pnas.org |
Electrocatalytic Reaction Mechanisms Facilitated by this compound Complexes
This compound and its derivatives, particularly in the form of complexes, have emerged as important components in electrocatalytic systems, enabling various chemical transformations, including hydrogen production and oxidation reactions. Electrocatalysis involves the use of catalysts, either molecular mediators or electrode surfaces, to facilitate efficient electron transfer and chemical reactions. nih.govacs.org
Urea-Assisted Hydrogen Production: Crystalline cobalt hydrogen phosphite has been identified as a bifunctional electrocatalyst. acs.orgfigshare.comacs.org It effectively facilitates both the cathodic hydrogen evolution reaction (HER) and the anodic urea (B33335) oxidation reaction (UOR). acs.orgfigshare.comacs.org During electrochemical operation, the surface of the cobalt hydrogen phosphite undergoes reconstruction, leading to the formation of active oxyhydroxide species. These oxyhydroxides are believed to serve as the primary active sites for the electrocatalytic processes. acs.orgacs.org This system offers an energy-efficient approach to hydrogen production by significantly lowering the required cell voltage compared to traditional water splitting. acs.orgfigshare.comacs.org
Table 3: Electrocatalytic Performance of Cobalt Hydrogen Phosphite in Urea-Assisted Hydrogen Production
| Reaction | Catalyst | Current Density (mA cm⁻²) | Potential (V vs. RHE/Ag/AgCl) | Overall Cell Voltage (V) | Reference |
| Hydrogen Evolution Reaction (HER) | Cobalt Hydrogen Phosphite | 10 | -0.059 V | - | acs.orgacs.org |
| Urea Oxidation Reaction (UOR) | Cobalt Hydrogen Phosphite | 10 | 1.302 V | - | acs.orgacs.org |
| Hybrid Water Electrolysis (HER + UOR) | Cobalt Hydrogen Phosphite | 10 | - | 1.376 V | acs.orgacs.org |
| Traditional Water Splitting | (Reference for comparison) | 10 | - | 1.577 V | acs.orgacs.org |
Note: Potentials for HER are typically reported vs. RHE (Reversible Hydrogen Electrode) or converted to it. The provided values are as per the source. acs.orgacs.org
Oxygen Evolution Reaction (OER): Cobalt hydrogen phosphate (CoHPO₄·H₂O), a related compound, has been investigated as an electrocatalyst for the oxygen evolution reaction (OER). rsc.orgrsc.org Its unique three-dimensional topological structure is beneficial for exposing a greater number of electrocatalytically active sites and enhancing mass transport. rsc.orgrsc.org The coordinated HPO₄²⁻ anions are hypothesized to act as "OH⁻ traps," synergistically improving the OER process. rsc.orgrsc.org Theoretical calculations suggest that the electron structure of cobalt is significantly influenced by the coupled HPO₄²⁻ species, contributing to its superior OER activity. rsc.orgrsc.org
P-Centered Radical Generation and Other Electrocatalytic Applications: In certain electrocatalytic transformations, dialkyl phosphites can undergo proton-transfer/electron-transfer processes at the anode, leading to the generation of P-centered radicals. nih.govnih.gov These highly reactive radical species can then participate in subsequent reactions, such as radical addition to transition metal complexes, facilitating complex organic transformations. nih.govnih.gov For instance, in the context of electrocatalytic cyanofunctionalization of vinylarenes, the oxidation of phosphine (B1218219) oxide can lead to a P-centered radical, which then adds to an alkene. nih.gov
Furthermore, mononuclear cobalt and iron complexes containing tetra-dentate phosphine ligands have been studied for electrocatalytic proton reduction (hydrogen evolution). nih.gov In these systems, the phosphate from the buffer plays a crucial role by coordinating to the metal center and delivering a proton to the metal hydride, facilitating the formation of the H-H bond. nih.gov For the cobalt catalyst, the mechanism involves two sequential proton-coupled electron transfer reductions, forming a Co(II)-H intermediate, followed by H-H bond formation through the coupling of the Co(II)-H and a proton from a dihydrogen phosphate ligand. nih.gov Nickel phosphite complexes have also been shown to act as precatalysts for alkene isomerization, where the active catalytic species, a metal-hydride intermediate, is generated through protonation. rutgers.edu
Structural Elucidation and Advanced Spectroscopic Characterization of Hydrogenphosphite Derivatives
Single-Crystal X-ray Diffraction Studies
Calcium Hydrogenphosphite (CaHPO₃) CaHPO₃ crystallizes in a chiral tetragonal space group, P4₃2₁2. The asymmetric unit contains one Ca²⁺ cation and one this compound anion (HPO₃²⁻). The structure is built from distorted CaO₇ capped trigonal prisms and HPO₃ pseudo pyramids, which connect through shared corners and edges to form a three-dimensional network. iucr.orgresearchgate.netnih.govdoaj.orgnih.goviucr.org
Tin(II) this compound (SnHPO₃) SnHPO₃ crystallizes in a monoclinic symmetry within the C1c1 space group. mdpi.com Its crystal structure is characterized by infinite sheets stacked perpendicular to the b axis. These sheets are composed of SnO₃ groups fused with HPO₃ groups. researchgate.netacs.org
Table 1: Crystallographic Data for CaHPO₃ and SnHPO₃
| Compound | Space Group | Unit Cell Parameters | Volume (ų) | Z | Density (g/cm³) |
| CaHPO₃ | P4₃2₁2 | a = b = 9.5317(3) Å, c = 11.607(6) Å | 953.6(9) mdpi.com | 4 | - |
| SnHPO₃ | C1c1 | a = 4.685(2) Å, b = 12.296(5) Å, c = 6.165(3) Å, β = 99.70(5)° | 350.1(2) researchgate.net | 4 | 3.77 (calculated) researchgate.netacs.org |
In CaHPO₃, the calcium ion is coordinated by seven oxygen atoms from six different HPO₃²⁻ groups, forming a distorted mono-capped trigonal prism (CaO₇ polyhedron). One HPO₃²⁻ group chelates the Ca²⁺ ion via two oxygen atoms. iucr.orgnih.gov The oxygen atoms within the HPO₃²⁻ anion exhibit different coordination environments: O1 bonds to two Ca cations and one P atom, O2 forms a distorted OPCa₃ tetrahedron, and O3 bonds to two Ca and one P atom in an approximate trigonal arrangement. iucr.orgnih.gov
For SnHPO₃, the tin(II) ion typically forms a distorted trigonal-pyramidal coordination environment with oxygen atoms, where Sn is at the apex of the SnO₃ pyramid. researchgate.netacs.org The average Sn-O bond distances in these pyramids are around 2.19 Å, with average O-Sn-O bond angles of 84.4°. researchgate.netacs.org
The linkage of CaO₇ and HPO₃ polyhedra in CaHPO₃ generates a dense three-dimensional network. Each calcium cation is surrounded by five other calcium cations, linked via edges with Ca···Ca separations ranging from 3.6938(5) to 3.8712(5) Å. researchgate.netnih.goviucr.org
Hydrogen bonding plays a significant role in stabilizing the crystal structures of this compound compounds. In CaHPO₃, O-H...O hydrogen bonds are prominent features. iucr.orgiucr.org
In other this compound compounds, such as hexamethylenediammonium this compound, (P-)O-H...O(-P) and N-H...O(-P) hydrogen bonds link ammonium (B1175870) and this compound groups to form two-dimensional hydrogen-bonded networks. These layers can then be linked by bifunctional diammonium moieties, creating a three-dimensional framework. iucr.orgiucr.orgresearchgate.net The this compound anion often acts as both a hydrogen-bond donor (through its O-H moiety) and acceptor (through its oxygen atoms). mdpi.comiucr.org
Table 2: Selected Hydrogen Bond Geometries in this compound Derivatives
| Compound (Example) | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| Cytosinium dihydrogen phosphite (B83602) | N1—H1···O2 | 0.86 | 1.86 | 2.713(3) | 170 | nih.gov |
| O1—H1A···O3 | 0.82 | 1.75 | 2.542(3) | 163 | nih.gov | |
| Hexamethylenediammonium this compound | O3—H···O1 | - | - | - | - | iucr.orgiucr.org |
| (S)-2-Methyl Piperizinium Hydrogen Phosphite Monohydrate | N–H···O | - | - | - | - | mdpi.com |
| O–H···O | - | - | - | - | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ³¹P NMR, is an invaluable tool for characterizing the phosphorus environment in this compound compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment, including its oxidation state, coordination, and the presence of directly bonded hydrogen atoms.
The ³¹P NMR chemical shift for this compound (HPO₃²⁻) and related phosphite species typically falls within a characteristic range, often referenced to an external standard like 85% H₃PO₄ at 0 ppm. The presence of a direct P-H bond in the this compound anion leads to a distinct chemical shift and often a characteristic coupling to the proton.
For inorganic phosphite compounds, the ³¹P NMR chemical shifts can vary depending on the cation and the specific hydration state. For instance, the ³¹P chemical shift for hydrogen phosphate (B84403) (HPO₄²⁻, a related but different anion) is reported around 5.98 to 6.09 ppm in an alkaline soil extract. lincoln.ac.nz While direct ³¹P NMR data for solid CaHPO₃ and SnHPO₃ are not extensively detailed in the provided search results, the general range for phosphite (P(III)) compounds can be quite broad, often appearing in positive ppm values relative to H₃PO₄, differentiating them from phosphates (P(V)) which are typically around 0 ppm or slightly negative. sjtu.edu.cn The chemical shift of phosphorus in a P-H bond often results in a doublet due to J-coupling with the proton.
Table 3: Representative ³¹P NMR Chemical Shifts for Phosphorus(III) Compounds
| Compound Type | Chemical Shift (δ, ppm vs. 85% H₃PO₄) | Notes | Reference |
| PH₃ | -240.00 to -266.1 (gas phase) / -238 (liquid phase) | Highly shielded, P-H bond | sjtu.edu.cnbeilstein-journals.org |
| (MeO)₃P | 140.00 | Trivalent phosphorus, no P-H bond | sjtu.edu.cn |
| PCl₃ | 219.00 | Trivalent phosphorus, no P-H bond | sjtu.edu.cn |
| Hydrogen phosphate (HPO₄²⁻) | 5.98 to 6.09 | Different anion (P(V)), shown for comparison | lincoln.ac.nz |
1H NMR Studies of this compound Species and Derivatives
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a crucial tool for elucidating the structural features of this compound species and their derivatives, particularly in solution-phase studies and for identifying degradation products. For instance, the decomposition products of dimethyl hydrogen phosphite (DMHP) in aqueous solutions have been identified using 1H-NMR spectroscopy. These products include methanol, monomethyl hydrogen phosphite, and orthophosphorous acid, providing insights into the stability and degradation pathways of DMHP under simulated physiological conditions. nih.govnih.gov
In solid-state NMR, the interaction between 1H and 31P nuclei in compounds like tin(II) phosphite (SnHPO3) and tin(II) hydrogen phosphate (SnHPO4) has been investigated. Transient oscillations observed in 31P magnetization build-up during cross-polarization under magic-angle spinning (MAS) allow for the measurement of 31P and 1H dipolar coupling constants. This method is particularly robust for strong dipolar couplings and has enabled the determination of internuclear distances, such as 1.42 ± 0.01 Å for SnHPO3 and 2.05 ± 0.03 Å for SnHPO4. fishersci.nlcapes.gov.brnmlindia.org These distances are challenging to obtain through X-ray diffraction due to the difficulty in precisely locating hydrogen atoms in the presence of heavy elements like tin. fishersci.nlcapes.gov.br Furthermore, the interaction of the 31P shielding tensor, 31P,1H dipolar coupling, and continuous-wave decoupling can lead to unusual line-splittings and broadenings in the {31P}1H spectra, effects that are only partially mitigated by more sophisticated decoupling methods. fishersci.nlcapes.gov.brnmlindia.org
1H NMR has also been applied to study the binding of chiral compounds, such as 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNP), to chiral molecular micelles. Nuclear Overhauser Effect Spectroscopy (NOESY) analyses revealed that (S)-BNP primarily interacts with the N-terminal amino acid of the molecular micelle's dipeptide headgroup, inserting into a chiral groove. Pulsed field gradient NMR diffusion experiments were used to determine association constants and the differences in enantiomers' free energies of binding (ΔΔG), which showed a linear correlation with electrokinetic chromatography (EKC) chiral selectivities. researchgate.net
Advanced NMR Techniques for Structural Insights
Beyond conventional 1H NMR, advanced NMR techniques offer deeper structural insights into this compound compounds and related phosphorus species, especially in complex solid matrices. Solid-state NMR spectroscopy is particularly valuable for characterizing the primary and secondary structures of materials and their molecular dynamics. acs.org
Multidimensional NMR spectroscopy, including 2D NMR experiments such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), provides information on correlations between different nuclei and the spatial relationships within molecules. These techniques enhance spectral resolution and aid in signal assignment, which is crucial for larger and more complex systems. acs.orgresearchgate.net For instance, in bioinorganic chemistry, 2D NMR techniques are employed to study interactions between metal ions and biomolecules, revealing binding modes, dynamics, and thermodynamics. researchgate.net
Specialized advanced NMR techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy) and CRINEPT (Cross-Relaxation-Induced Nuclear Enhancement by Polarization Transfer) have been developed to overcome challenges associated with studying large biomolecules, optimizing transverse relaxation and enhancing signal sensitivity, respectively. researchgate.net These methods are instrumental in understanding the structure and dynamics of proteins, nucleic acids, and lipids. researchgate.net
In the context of bone mineral, which contains hydrogen phosphate as well as orthophosphate, solid-state NMR (including 13C, 31P, and 1H NMR) has been used to assess the local environments of various carbonate, phosphate, hydroxyl, and water species. acs.orgtandfonline.comakjournals.com For example, 13C{1H} heteronuclear correlation (HetCor) experiments have indicated associations between carbonate environments and specific hydrogen environments in AB-type carbonate hydroxylapatite. tandfonline.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information about molecular vibrations, offering insights into bond strengths, functional groups, and molecular symmetry. IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is active for vibrations that alter polarizability. nih.govuni.luwikidata.org
Characterization of P–H and P–O Vibrational Modes
The characteristic vibrational modes of the phosphite group (HPO3^2-) and its derivatives are key to their identification and structural analysis. In guanylurea(1+) hydrogen phosphite (GUHP), specific bands in the IR and Raman spectra have been assigned to P–O stretching and O–P–O bending vibrations. americanelements.com
Table 1: Vibrational Modes in Guanylurea(1+) Hydrogen Phosphite (GUHP)
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Specific Bands (cm⁻¹) | Spectroscopy | Reference |
| P–O stretching | 1170–950 | 1120, 1037, 984 | IR, Raman | americanelements.com |
| O–P–O bending | 555, 502, 464 | IR, Raman | americanelements.com | |
| P–H stretching | ~2350 (general) | IR, Raman | sarchemlabs.comwho.int |
The P–H stretching vibration of the hydrogen phosphite anion is typically observed around 2350 cm⁻¹. sarchemlabs.comwho.int The presence and position of these bands are crucial for confirming the existence of the P–H bond, which distinguishes phosphites from phosphates. Studies on vanadyl(IV) hydrogen phosphite(III) hydrates also utilize laser Raman and infrared spectroscopy for characterization, with IR spectra showing vibrational bands belonging to phosphite groups. nih.gov
Surface Phosphate Complexes Characterization
IR spectroscopy is highly sensitive to the coordination environment and protonation states of phosphate complexes, making it valuable for characterizing surface phosphate complexes on various materials. fishersci.co.uk The adsorption of phosphate ions on the surface of iron (hydr)oxides, for instance, is pH-dependent, and protonation of surface inner-sphere complexes is often assumed, especially at low pH values. fishersci.co.uk The nature of these complexes can involve hydrogen phosphate and dihydrogen phosphate ions interacting with Fe(II) and Fe(III) ions on the surface, leading to the formation of binuclear surface complexes where two oxygen atoms of the phosphate ion coordinate to different Fe3+ ions. fishersci.co.uk
Surface modification of TiO2 nanoparticles with 2-aminoethyl dihydrogen phosphate has been analyzed using Fourier Transform Infrared Spectroscopy (FTIR) and Attenuated Total Reflectance (ATR-FTIR). sigmaaldrich.com These studies, complemented by 31P MAS NMR spectroscopy, confirm the presence of the modifying agent on the surface and indicate the formation of P–O–Ti bonds, evidenced by a distinct downfield shift for the 31P signal compared to the pure capping agent. sigmaaldrich.com
Mössbauer Spectroscopy for Metal-Hydrogenphosphite Systems
Mössbauer spectroscopy, particularly 57Fe Mössbauer spectroscopy, is a powerful technique for probing the electronic and magnetic properties of iron-containing this compound and phosphite systems. It provides information about the oxidation state, spin state, and local environment of iron atoms.
Studies on rust samples from the Delhi iron pillar have utilized Mössbauer spectroscopy to characterize iron hydrogen phosphate hydrate, confirming that the iron in this crystalline form is in the ferric (Fe3+) state, indicating its stability as an end corrosion product. This highlights the utility of Mössbauer spectroscopy in identifying specific iron-containing phosphorus compounds in complex matrices.
In iron(II) and iron(III) phosphite complexes, Mössbauer spectra provide characteristic values for isomer shifts and quadrupolar splittings, which are indicative of the simultaneous presence of both Fe(II) and Fe(III) cations. For instance, in Li1.43[FeII4.43FeIII0.57(HPO3)6]·1.5H2O, Mössbauer spectroscopy in the paramagnetic state revealed these characteristic values.
Coordination Chemistry of Hydrogenphosphite Ligands
Formation and Characterization of Metal-Hydrogenphosphite Complexes
The synthesis of metal-hydrogenphosphite complexes is typically achieved through wet chemistry or hydrothermal methods. A common approach involves the reaction of a soluble metal salt with a source of the hydrogenphosphite anion, such as phosphorous acid (H₃PO₃), often in the presence of an organic amine that can act as a templating agent. researchgate.net The specific conditions of the synthesis, including temperature, pH, and the choice of solvent or templating agent, can significantly influence the dimensionality and crystalline phase of the resulting product.
Once synthesized, these complexes are rigorously characterized using a suite of analytical techniques to elucidate their structure and composition. Key methods include:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the this compound ligand and confirm its coordination to the metal center. Specific bands corresponding to P-O and P-H bonds are particularly informative. researchgate.netresearchgate.net
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for probing the local environment of the phosphorus atom. The coordination of the this compound ligand to a metal center typically results in a noticeable shift in the ³¹P NMR signal compared to the free ligand, confirming the formation of the complex. mdpi.com
Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to identify the loss of solvent molecules or the decomposition of organic templates. researchgate.net
Role of this compound as a Ligand in Transition Metal Chemistry
The this compound anion is a polyatomic ligand that typically coordinates to metal centers through its oxygen atoms. Its coordination behavior can be quite flexible, allowing it to act as a monodirectional donor or, more commonly, as a bridging ligand connecting multiple metal centers. This bridging capability is fundamental to the formation of extended structures like chains, layers, and three-dimensional frameworks. researchgate.net
In a notable example, the crystal structure of a cobalt(II) this compound compound reveals [CoO₆] octahedra linked together by this compound units. researchgate.net In this arrangement, the this compound ligand acts as a multidentate bridge, with its oxygen atoms coordinating to adjacent cobalt centers. This connectivity results in the formation of chain-like structures that are further organized into a three-dimensional network through hydrogen bonding. researchgate.net The versatility of the this compound ligand is similar to that of the related phosphate (B84403) anion, which is known to adopt various coordination modes, including chelating and bridging fashions. wikipedia.org
Spectroscopic and Structural Investigations of Metal-Hydrogenphosphite Adducts
Detailed investigations combining spectroscopic and crystallographic data provide deep insights into the nature of metal-hydrogenphosphite complexes.
Structural Data: Single-crystal X-ray diffraction studies have been crucial in revealing the intricate architectures of these compounds. For instance, in the organically templated cobalt phosphite (B83602), (H₂DAB)[Co(H₂PO₃)₄]·2H₂O, the cobalt cation exhibits an octahedral coordination geometry, surrounded by six oxygen atoms from neighboring phosphite groups. researchgate.net The Co-O bond lengths in this complex range from 2.0919(12) Å to 2.1336(12) Å. researchgate.net The this compound units themselves adopt a pseudo-tetrahedral geometry, with P-O bond distances ranging from approximately 1.50 Å to 1.57 Å and a distinct P-H bond of around 1.24-1.31 Å. researchgate.net
Spectroscopic Data: FTIR spectra of these complexes show characteristic absorption bands that confirm the presence and coordination of the this compound ligand. These bands correspond to the stretching and bending vibrations of the P-O and P-H bonds within the anion. researchgate.net Soft X-ray emission spectroscopy, which probes the electronic structure, reveals distinct spectral fingerprints for phosphorus compounds based on their chemical environment and oxidation state, providing a powerful tool for speciation. escholarship.org
Below is a table summarizing typical structural parameters for a metal-hydrogenphosphite complex, based on the reported data for (H₂DAB)[Co(H₂PO₃)₄]·2H₂O. researchgate.net
| Parameter | Value Range (Å) | Description |
| Metal-Oxygen (Co-O) | 2.0919 – 2.1336 | The distance between the central cobalt atom and the coordinating oxygen atoms of the phosphite ligands. |
| Phosphorus-Oxygen (P-O) | 1.4987 – 1.5732 | The bond lengths within the pseudo-tetrahedral this compound anion. |
| Phosphorus-Hydrogen (P-H) | 1.241 – 1.3127 | The length of the terminal P-H bond on the this compound ligand, a characteristic feature of this anion. |
Electrocatalytic Applications of this compound Coordination Compounds
Transition metal phosphides and related phosphorus-containing compounds have emerged as a promising class of non-precious metal electrocatalysts for the hydrogen evolution reaction (HER), a critical process for sustainable hydrogen production. rsc.orgrsc.orgresearchgate.net Their unique electronic structures and high stability, particularly in acidic conditions, make them attractive alternatives to expensive platinum-based catalysts. rsc.orgsci-hub.box
Recent research has highlighted the potential of crystalline cobalt hydrogen phosphite as a bifunctional electrocatalyst, capable of facilitating both the cathodic hydrogen evolution and the anodic oxidation of urea (B33335). This dual functionality is particularly valuable for energy-efficient hydrogen production coupled with wastewater treatment. In a two-electrode system for urea-assisted water electrolysis, a cobalt hydrogen phosphite-based catalyst demonstrated exceptional performance, achieving a current density of 10 mA cm⁻² at a cell voltage of just 1.376 V. This is significantly lower than the 1.577 V required for traditional water splitting under the same conditions, showcasing the potential for substantial energy savings.
Applications in Advanced Chemical Synthesis and Materials Science
Catalysis in Organic Transformations
The catalytic prowess of hydrogenphosphite compounds, both in heterogeneous and homogeneous systems, stems from their inherent chemical properties, including their ability to act as Brønsted or Lewis acids, or as precursors to active catalytic species.
Solid this compound derivatives, such as zirconium hydrogen phosphate (B84403), are prominent heterogeneous catalysts. While chemically, zirconium hydrogen phosphate (Zr(HPO₄)₂∙nH₂O) contains the hydrogen phosphate anion (HPO₄²⁻) derived from phosphoric acid, it is often discussed in contexts related to phosphorus-containing catalytic materials due to its layered structure and acidic properties. wikipedia.org These materials are acidic, inorganic cation exchange compounds characterized by high thermal and chemical stability, solid-state ion conductivity, and the capacity to intercalate various molecules within their layers. wikipedia.org
The catalytic activity of zirconium phosphates (ZrPs) is attributed to the presence of both Brønsted acid sites (from P-OH groups on the surface) and Lewis acid sites (from Zr⁴⁺ centers). mdpi.comijcce.ac.ir The method of preparation significantly influences their surface characteristics and acid-base properties, with a high surface area being critical for maximizing exposed acid sites and facilitating substrate interaction. mdpi.com
Detailed Research Findings: ZrPs have been extensively utilized in a variety of organic transformations, including biomass conversion, acid-base catalysis, hydrogenation, oxidation, and C-C coupling reactions. mdpi.comdntb.gov.ua
Biomass Valorization: Amorphous zirconium phosphate has demonstrated high efficiency in the isopropanol-mediated hydrogenation of furfural (B47365) to furfuryl alcohol, achieving a 95.2% yield and 76% selectivity at 120 °C. This efficiency is linked to its bifunctional nature, providing both Lewis and Brønsted acidic sites, and its strong adsorption capacity for furfural. mdpi.com Further modifications, such as the sulfonation of ZrP, have enhanced its acidity, leading to a 100% conversion and 97.8% selectivity in the direct production of ethyl levulinate from furfuryl alcohol at 200 °C. mdpi.com
Synthesis of Heterocyclic Compounds: Crystalline α-zirconium phosphate has served as an effective acid catalyst for the synthesis of 2-arylquinazolinones through the condensation of aldehydes and 2-aminobenzamide, yielding 89-96% of the desired products. researchgate.net Similarly, α-zirconium hydrogen phosphate-based nanocatalysts have been employed in the synthesis of benzimidazoles. rsc.org Nano-ZrO₂, a related zirconium oxide material, has also been successfully used as a catalyst in the Biginelli reaction for synthesizing dihydropyrimidinone derivatives, achieving yields up to 90%. rsc.org
Table 1: Examples of Heterogeneous Catalysis by Zirconium Hydrogen Phosphate Derivatives
| Reaction Type | Catalyst | Conditions | Key Outcomes | Citation |
| Furfural Hydrogenation | Amorphous ZrP | 120 °C, Isopropanol-mediated | 95.2% Yield, 76% Selectivity | mdpi.com |
| Furfuryl Alcohol to Ethyl Levulinate | Sulfuric acid-modified ZrP | 200 °C | 100% Conversion, 97.8% Selectivity | mdpi.com |
| 2-Arylquinazolinone Synthesis | Crystalline α-ZrP | Condensation of aldehydes and 2-aminobenzamide | 89-96% Yields | researchgate.net |
| Benzimidazole Synthesis | α-Zirconium hydrogen phosphate nanocatalyst | Not specified in snippet | Not specified in snippet | rsc.org |
While direct examples of "this compound compounds" (specifically the HPO₃²⁻ anion or its simple salts/esters) acting as standalone homogeneous catalysts are less explicitly detailed in the provided search results, their reactivity and role as precursors or components in catalytic systems are evident. This compound can exist as various esters, such as diethyl hydrogen phosphite (B83602), which undergo transesterification reactions to form cyclic hydrogen phosphites, highlighting their synthetic utility as reactive intermediates. cdnsciencepub.com In the broader context of phosphorus chemistry in homogeneous catalysis, related compounds like diphenyl hydrogen phosphate have been utilized in mechanistic studies of phosphoric acid-catalyzed reactions, indicating the potential for similar phosphorus oxyacid species to participate in catalytic cycles. umich.edu The use of mixed anhydrides involving nucleoside phosphites and diphenyl hydrogen phosphate in oligonucleotide synthesis also points to the involvement of phosphite-related species in homogeneous transformations. researchgate.net
The mechanistic understanding of this compound-related catalysis often revolves around their acidic properties and their ability to activate substrates. In heterogeneous catalysis involving zirconium hydrogen phosphate, the presence of both Brønsted and Lewis acid centers (P-OH groups and Zr⁴⁺, respectively) is crucial. ijcce.ac.ir These sites can activate carbonyl groups, as observed in various condensation reactions. For instance, in the synthesis of 2-arylquinazolinones catalyzed by α-ZrP, it is proposed that hydroxyl groups on the catalyst surface form hydrogen bonds with the carbonyl group of indoline-2,3-dione, facilitating subsequent reactions. rsc.org Similarly, in the Biginelli reaction catalyzed by nano-ZrO₂, the mechanism involves initial condensation between urea (B33335) and benzaldehyde, with a second urea molecule subsequently catalyzing the addition of ethyl acetoacetate. rsc.org
In more general phosphorus-based catalysis, the mechanistic role can involve the formation of electron-rich metal-phosphido complexes that enhance nucleophilicity at the phosphorus atom, as seen in ruthenium-catalyzed enantioselective alkylation reactions involving phosphines. beilstein-journals.org While these examples pertain to phosphides and phosphines, they illustrate the diverse mechanistic pathways enabled by phosphorus-containing compounds in catalysis. The pH dependence of catalytic activity in certain systems can also implicate hydrogen phosphate ions as proton acceptors, suggesting their role in proton transfer mechanisms. acs.org
Role as Intermediates in Fine Chemical Synthesis
This compound compounds serve as versatile intermediates in the synthesis of a wide array of fine chemicals, particularly those involving phosphorus-carbon bonds.
Hydrogenphosphites are key precursors in the synthesis of phosphonates and phosphines, two important classes of organophosphorus compounds.
Phosphonate (B1237965) Synthesis: The IUPAC-recommended name for the HPO₃²⁻ ion is phosphonate, highlighting its fundamental connection to this class of compounds. wikipedia.org H-phosphonate diesters, derived from phosphorous acid, are frequently employed as precursors in the synthesis of phosphonates. For example, they are converted into phosphates in oligonucleotide synthesis. researchgate.net Modern synthetic methodologies for phosphonates include palladium-catalyzed cross-coupling reactions of H-phosphonate diesters with aryl and vinyl halides, which proceed with retention of configuration at the phosphorus center and in the vinyl moiety. organic-chemistry.org Other approaches involve the reaction of diaryliodonium salts with phosphites under visible-light illumination or copper-catalyzed reactions with phosphorus nucleophiles, both leading to the formation of P-C bonds in aryl phosphonates. organic-chemistry.org
Phosphine (B1218219) Synthesis: Phosphines are critical ligands in metal complex catalysis and are increasingly used in organocatalysis. beilstein-journals.org While this compound itself is not a direct, single-step precursor to phosphines, it is related to the broader chemistry of phosphorus compounds that are used to synthesize phosphines. One notable method for phosphine synthesis involves the reduction of phosphine oxides to phosphines. organic-chemistry.org Phosphonic acid, which is closely related to this compound, has been shown to mediate the iodine-catalyzed reduction of phosphine oxides (and sulfides) to phosphines under solvent-free conditions, yielding both monodentate and bidentate phosphines. organic-chemistry.org Furthermore, phosphine-boranes serve as crucial intermediates in the synthesis of P-chirogenic phosphine ligands, which are important for asymmetric catalysis. chalmers.setcichemicals.com
Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals, making their efficient synthesis a significant area of research. frontiersin.org While this compound compounds are not always direct reagents in these syntheses, their derivatives or related phosphorus compounds play enabling roles. For instance, phosphine-catalyzed reactions, such as Michael addition/intramolecular Wittig reactions, are established methods for constructing nitrogen-containing heterocycles. scribd.com As mentioned in the catalysis section, solid this compound derivatives like α-zirconium hydrogen phosphate nanocatalysts have been successfully employed in the synthesis of benzimidazoles and dihydropyrimidinones (Biginelli reaction), which are important nitrogen-containing heterocycles. rsc.orguc.pt These examples highlight the indirect but significant contribution of this compound chemistry to the broader field of nitrogen-containing heterocycle synthesis.
Environmental Chemistry and Speciation of Hydrogenphosphite
Degradation Pathways of Hydrogenphosphite and its Esters in Aqueous Environments
The degradation of this compound and its esters in aqueous environments is primarily influenced by processes such as hydrolysis. Esters, in particular, are known to undergo hydrolysis, leading to the formation of their corresponding acids and alcohols savemyexams.comlibretexts.orgmasterorganicchemistry.com. Organophosphorus esters are common hydrolyzable structural fragments found in various compounds nih.gov. The rate and extent of these degradation pathways are often dependent on environmental factors such as pH, temperature, and the presence of other chemical species nih.govajol.info.
Hydrolysis Products and Their Formation Kinetics
Hydrolysis is a key degradation pathway for phosphite (B83602) esters in aqueous solutions. For instance, dimethyl hydrogen phosphite (DMHP), an organophosphorus ester, exhibits specific degradation kinetics and forms identifiable products in water. Studies have shown that DMHP is stable for a certain period in aqueous solutions before degradation commences. Once initiated, the degradation follows first-order kinetics, with the rate being dependent on temperature, the concentration of DMHP, and the pH of the solution nih.gov.
The decomposition products of DMHP identified through techniques like High-Performance Liquid Chromatography (HPLC) and proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy include methanol, monomethyl hydrogen phosphite, and orthophosphorous acid (which is phosphorous acid) nih.gov.
Table 1: Hydrolysis Products of Dimethyl Hydrogen Phosphite (DMHP)
| Parent Compound | Hydrolysis Products |
| Dimethyl Hydrogen Phosphite | Methanol, Monomethyl Hydrogen Phosphite, Orthophosphorous Acid |
Regarding kinetics, for a 10% concentration of DMHP in a 0.1 M phosphate (B84403) buffer at pH 7.4 and 37 °C, DMHP remained stable for approximately 3.6 hours. After this stability period, its disappearance followed first-order kinetics with a half-life of 2.4 hours under the same conditions. This half-life was observed to increase at lower temperatures, lower DMHP concentrations, and in slightly more alkaline buffers (e.g., pH 8) nih.gov.
Table 2: Degradation Kinetics of Dimethyl Hydrogen Phosphite (DMHP) in Aqueous Solution
| Condition | Stability Period (h) | Half-life (h) (after stability period) |
| 10% DMHP, 0.1 M phosphate buffer, pH 7.4, 37 °C | 3.6 | 2.4 |
| Lower Temperature | Increased | Increased |
| Lower DMHP Concentration | Increased | Increased |
| Slightly more alkaline buffer (pH 8) | Increased | Increased |
General ester hydrolysis mechanisms involve nucleophilic acyl substitution, where a nucleophile (like water or hydroxide (B78521) ion) attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate and subsequent elimination of an alkoxide or alcohol to form a carboxylic acid (or carboxylate salt under basic conditions) and an alcohol libretexts.orgmasterorganicchemistry.com. For phosphite esters, a similar principle applies, resulting in the cleavage of the ester bond and the formation of phosphorous acid or phosphite ions, along with the corresponding alcohol.
Advanced Analytical Techniques for this compound Speciation
Accurate determination of this compound and its various forms in environmental samples requires advanced analytical techniques capable of differentiating between similar phosphorus oxyanions (e.g., phosphite and phosphate) and their organic derivatives. Speciation analysis is crucial because the toxicity, bioavailability, and environmental fate of an element are highly dependent on its specific chemical form nih.govnih.gov. Hyphenated techniques, which combine a separation method with a sensitive detector, are widely employed for this purpose nih.govnumberanalytics.com.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
HPLC coupled with MS (HPLC-MS) or ICP-MS (HPLC-ICP-MS) is a powerful and frequently used hyphenated technique for the speciation of phosphorus compounds, including this compound and phosphate nih.govacs.orgnih.govresearchgate.netspectroscopyonline.comingeniatrics.comspeciation.net. This combination leverages HPLC's ability to separate different chemical species based on their physicochemical properties, followed by the high sensitivity and elemental specificity of ICP-MS or the molecular information provided by MS spectroscopyonline.comingeniatrics.comspeciation.net.
For phosphite and phosphate speciation, anion exchange liquid chromatography is commonly used. For example, studies on transgenic plants have successfully employed anion exchange columns with a mobile phase of potassium phthalate (B1215562) (pH 2.5) containing millimolar concentrations of nitric acid. This setup allowed for baseline resolution of phosphite and phosphate ions within 10 minutes, with retention times of 6.95 ± 0.03 min for phosphite and 7.90 ± 0.03 min for phosphate acs.orgnih.gov.
Detection in HPLC-ICP-MS can be enhanced by monitoring phosphorus oxide ions (e.g., at m/z 47) rather than elemental phosphorus (m/z 31), which can reduce interferences and improve precision, eliminating the need for a collision/reaction cell in some cases acs.orgnih.gov. Detection limits for phosphite and phosphate have been reported in the range of 1.58 to 1.74 μg P L⁻¹ at m/z 47 nih.gov.
Table 3: HPLC-ICP-MS Parameters for Phosphite/Phosphate Speciation
| Parameter | Description/Value | Reference |
| Separation Mode | Anion exchange chromatography | acs.orgnih.gov |
| Column Type | Polymeric-based anion exchange column | acs.orgnih.gov |
| Mobile Phase | Potassium phthalate (pH 2.5) with millimolar nitric acid | acs.orgnih.gov |
| Flow Rate | Not explicitly stated in snippets, typically 0.5-1.5 mL/min for HPLC-ICP-MS | acs.orgnih.govoup.com |
| Retention Time (Phosphite) | 6.95 ± 0.03 min | acs.orgnih.gov |
| Retention Time (Phosphate) | 7.90 ± 0.03 min | acs.orgnih.gov |
| Total Run Time | 10 min | acs.orgnih.gov |
| Detection Mode | ICP-MS, monitoring phosphorus oxide ion at m/z 47 | acs.orgnih.gov |
| Detection Limit (Phosphite) | 1.58 μg P L⁻¹ (at m/z 47) | nih.gov |
| Detection Limit (Phosphate) | 1.74 μg P L⁻¹ (at m/z 47) | nih.gov |
HPLC-ICP-MS offers advantages such as continuous operation, high selectivity, a wide linear range, and low detection limits, making it suitable for routine analysis and complex sample types spectroscopyonline.comingeniatrics.commdpi.com.
Ion Chromatography (IC) and Ion-Exclusion Chromatography (I-EC) for Speciation Analysis
Ion Chromatography (IC) is a widely used analytical technique for separating and quantifying ions in a sample, including phosphite and phosphate metrohm.commetrohm.comresearchgate.netresearchgate.netthermofisher.comnih.gov. It operates on the principle of ion exchange, often coupled with conductivity detection after chemical suppression for enhanced sensitivity metrohm.commetrohm.comresearchgate.netthermofisher.com.
IC methods have been extensively employed to identify phosphite and hypophosphite in environmental samples researchgate.net. For instance, a method using a Dionex IonPac AS28-Fast-4µm anion exchange column with electrolytically generated KOH eluent and suppressed conductivity detection achieved good separation of phosphite and phosphate thermofisher.com. The method detection limit for phosphite in freshwater samples has been reported as low as 0.002 μM, with recoveries ranging from 90.7% to 108% acs.org.
Ion-Exclusion Chromatography (I-EC), a variant of IC, is also applied for speciation analysis, particularly for weakly acidic or neutral compounds that can be separated based on their exclusion from the ion-exchange resin pores researchgate.net. While more commonly cited for species like arsenite and arsenate, I-EC principles can be extended to other phosphorus species, especially in complex matrices where simultaneous separation of anions and cations might be desired metrohm.comresearchgate.net. The technique can be advantageous for water quality monitoring due to its ability to analyze various ionic and nonionic substances researchgate.net.
Evolved Gas Analysis (EGA) for Speciation in Complex Matrices
Evolved Gas Analysis (EGA) is a quantitative analytical method that monitors gases released during the thermal decomposition of a sample measurlabs.commdpi.commt.com. It typically involves coupling a thermogravimetric analyzer (TGA) with a gas analysis system, such as Fourier Transform Infrared (FTIR) spectroscopy or Mass Spectrometry (MS), or both (TGA-FTIR, TGA-MS, TGA-GC/MS) measurlabs.commdpi.commt.commdpi.com.
While EGA is broadly applied to assess the thermal stability of materials like polymers, pharmaceuticals, and chemicals, and to identify decomposition products, its direct application to the speciation of "this compound" (the ion in aqueous solution) is less direct than for solid or complex matrices where thermal decomposition is relevant. However, for phosphite-containing solid samples or complex matrices where thermal processes might induce transformations, EGA can provide valuable information on the composition of evolved gases and the temperatures at which decomposition occurs measurlabs.commdpi.commt.com. For example, it can identify specific phosphorus-containing gaseous species released during heating, which can indicate the presence and transformation of certain phosphorus compounds within a solid matrix mdpi.com. This technique is particularly useful for elucidating molecular-scale structural changes during thermo-oxidative degradation acs.org.
Electrochemical Techniques for Dissolved Species Analysis
Electrochemical techniques offer a valuable approach for the speciation analysis of dissolved species, including phosphorus compounds like phosphite, due to their high sensitivity, selectivity, and suitability for complex matrices speciation.netsciopen.com. These methods enable direct detection and quantification with minimal or no sample preparation, making them ideal for on-site or in-situ measurements, thereby minimizing the risk of speciation changes or sample contamination speciation.net.
The main types of electrochemical analysis used for speciation include potentiometry with ion-selective electrodes (ISEs) and various voltammetric techniques speciation.net. Voltammetry, especially stripping voltammetry (e.g., Anodic Stripping Voltammetry (ASV), Cathodic Stripping Voltammetry (CSV), and Adsorptive Stripping Voltammetry (AdSV)), is particularly valuable for measuring trace metal species at environmental levels speciation.net. These methods involve accumulating electroactive analytes on the working electrode surface, followed by their oxidation or reduction back into the solution during a stripping step, providing an enrichment effect that can enhance detection by up to four orders of magnitude speciation.net.
Recent advances in electrochemical methods have also focused on the removal and recovery of phosphorus, including phosphite, from aqueous systems, which inherently relies on their ability to interact electrochemically with the system sciopen.com. The electrochemical activity of phosphite and phosphate additives has been observed in studies related to battery electrolytes, indicating their susceptibility to electrochemical oxidation, which forms the basis for their electrochemical detection and analysis osti.gov.
Research on this compound in Environmental Remediation Processes
This compound and its salts exhibit properties that make them relevant in various environmental remediation contexts, primarily through their role in phosphorus cycling and their reducing capabilities.
One direct application of this compound in environmental remediation is its use as an algaecide. Diammonium hydrogen phosphite, a salt of this compound, has been effectively employed to control the growth of algae in water treatment processes, particularly in ponds and artificial lakes, thereby contributing to maintaining water quality atamankimya.com.
Beyond its specific use as an algaecide, the broader class of phosphites, including this compound, is recognized for its reducing properties walshmedicalmedia.comnih.gov. Redox (reduction-oxidation) reactions are fundamental to environmental remediation, enabling the degradation of pollutants and the transformation of harmful substances, such as heavy metals, into less toxic or more manageable forms. For instance, phosphite can be oxidized to phosphate mdpi.comwalshmedicalmedia.com, and this electron transfer capability is central to its potential role in various chemical reactions walshmedicalmedia.com.
While detailed research findings on this compound's direct application as a reducing agent for specific environmental contaminants are still emerging, the general principle of phosphorus in its reduced oxidation state (P(III)) being able to participate in redox transformations underscores its potential. Phosphorous acid, the parent compound of this compound, is utilized in the synthesis of phosphonates, which serve as effective scale and corrosion inhibitors in water treatment, contributing to the longevity and efficiency of water infrastructure.
The environmental significance of phosphite is further highlighted by ongoing research into its role in the global phosphorus cycle, including its potential as a more bioavailable form of phosphorus in certain environments compared to phosphate researchgate.net. This understanding contributes to developing sustainable strategies for phosphorus management and pollution mitigation.
Computational Chemistry and Theoretical Studies of Hydrogenphosphite
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Reaction Pathways
Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are powerful tools for studying complex chemical reactions in heterogeneous environments, such as enzymatic active sites or interfaces. While many QM/MM studies have focused on the more ubiquitous phosphate (B84403) (P(V)) species, research has also explored the reaction pathways involving phosphite (B83602) (P(III)).
A notable application of QM/MM simulations to phosphite chemistry is the examination of the mechanism of phosphite dehydrogenase (PTDH). These simulations have provided detailed insights into the enzyme's catalytic process, specifically the hydride transfer from the monoanionic phosphite substrate to NAD⁺. The studies suggest a sequential mechanism involving two reaction barriers. The first barrier is associated with a net rotation of the phosphite substrate, which includes proton transfer between the phosphite oxygen atoms via a water molecule. The subsequent, rate-determining second barrier corresponds to the crucial chemical transformation: hydride transfer from the monoanionic phosphite to NAD⁺, followed by nucleophilic water attack concomitant with a net proton transfer to a histidine residue (His292). These QM/MM free energy simulations have yielded free energy barriers and reaction free energies consistent with experimental estimates, indicating that the monoanionic form of phosphite is the active substrate. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) calculations are extensively used to investigate the electronic structure and reactivity of hydrogenphosphite and its derivatives. DFT provides a robust framework for understanding molecular orbitals, charge distribution, and potential reaction sites.
For instance, DFT calculations have been applied to "Ethylenediammonium Hydrogen Phosphite" (H₂DP) to analyze its electronic structure, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. Such analyses are crucial for understanding the electrostatic distribution and predicting the reactivity of the molecules within a crystal structure. mdpi.com Time-dependent DFT (TD-DFT) approaches have also been employed to predict spectroscopic properties like UV-Vis spectra for this compound derivatives in various solvents. mdpi.com
DFT computations have also been instrumental in studying the electronic and chemical coupling in materials containing phosphite. For example, in the context of urea-assisted energy-saving hydrogen production, DFT calculations on nickel–iron hydrogen phosphite (a transition-metal phosphide) have demonstrated that strong electronic coupling leads to negatively charged transition-metal phosphides. This modulation of the local electronic and surface structure can significantly lower the reaction energy barrier for processes like the urea (B33335) oxidation reaction (UOR), thereby enhancing electrocatalytic kinetics. researchgate.net
Furthermore, DFT studies have investigated the adsorption and decomposition pathways of phosphorous acid (H₃PO₃), the parent acid of this compound, on metal oxide surfaces like TiO₂ (anatase and rutile). These calculations determine the most stable adsorption configurations and elucidate the mechanisms for surface reactions, providing insights into the reactivity of phosphorous acid in heterogeneous environments. acs.org
DFT is also applied to benchmark inversion barriers in σ³λ³-phosphorus compounds, which include phosphites. These studies explore the relationship between the energy barrier and electronic and structural parameters around the phosphorus atom, revealing how electronegative substituents or strained ring systems can influence inversion barriers. rsc.org
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are employed to explore the dynamic behavior and interactions of chemical species in various environments. While extensive MD studies exist for phosphate (P(V)) species, direct classical MD simulations focusing solely on the interactions of this compound (HPO₃²⁻) or phosphorous acid (H₃PO₃) with solvents or other molecules, independent of reaction pathways, are less commonly documented in the literature compared to their phosphate counterparts.
However, MD simulations are often integrated into QM/MM frameworks to explore reaction pathways, where the dynamic nature of the system's environment is crucial. For instance, in the QM/MM study of phosphite dehydrogenase, MD aspects are inherently part of understanding the dynamic changes during the enzymatic reaction, including the interaction of phosphite with the active site residues and surrounding water molecules. nih.gov
Studies on phosphorous acid adsorption on surfaces, while primarily DFT-based, may involve considering optimized configurations of phosphorous acid dimers, which implicitly addresses intermolecular interactions in a static sense. acs.org The broader field of computational studies on phosphorus-containing compounds often utilizes MD to understand proton transfer mechanisms and hydration properties, particularly for phosphate species, providing a methodological context that could be extended to phosphites. nih.govrsc.orgjps.jpresearchgate.netnih.govrsc.orgfigshare.comacs.orgresearchgate.netacs.org
Theoretical Prediction of Spectroscopic Properties and Reaction Barriers
Theoretical calculations are crucial for predicting the spectroscopic properties of this compound, which can aid in experimental identification and characterization. They also provide quantitative data on reaction barriers, essential for understanding reaction kinetics and mechanisms.
Spectroscopic Properties: Computational methods, particularly DFT, are used to predict the vibrational spectra of this compound-containing compounds. For example, solid-state DFT calculations have been used to model the vibrational spectra of 2-aminopyrimidinium hydrogen phosphite crystals, providing assignments for their vibrational modes. wisc.edu Time-dependent DFT (TD-DFT) is also employed to calculate excitation energies, oscillator strengths, and UV-Vis spectra, offering insights into the electronic transitions and optical properties of this compound derivatives. mdpi.com Furthermore, computational infrared spectroscopy has been applied to various phosphorus-bearing molecules, including the phosphite anion [H₂PO₃]⁻, contributing to a broader understanding of their vibrational characteristics.
Reaction Barriers: Theoretical prediction of reaction barriers is a cornerstone of computational chemistry for understanding reactivity. For phosphite, QM/MM free energy simulations have quantified the activation barriers for the hydride transfer reaction catalyzed by phosphite dehydrogenase. These studies reveal a two-barrier sequential mechanism, with the second barrier corresponding to the rate-determining chemical transformation. nih.gov
In the context of heterogeneous catalysis, DFT calculations have successfully determined the activation barriers for the H-migration and decomposition pathways of phosphorous acid on TiO₂ surfaces. These calculations provide specific energy values (e.g., 1.3 to 7.9 kcal/mol) for different reaction steps and surface types, which are critical for understanding the reactivity of phosphorous acid at interfaces. acs.org Additionally, DFT computations have been used to investigate the lowering of reaction energy barriers in phosphide-based catalysts, highlighting the role of electronic structure modulation in enhancing catalytic activity for processes like the urea oxidation reaction. researchgate.net Inversion barriers in σ³λ³-phosphorus compounds, which are relevant to the reactivity and stereochemistry of phosphites, have also been extensively studied using DFT calculations. rsc.org
Historical Perspectives on Hydrogenphosphite Chemistry
Early Discoveries and Fundamental Understandings
The foundational understanding of hydrogenphosphite chemistry is rooted in the broader history of phosphorus and its compounds. The element phosphorus was first isolated in 1669 by the German alchemist Hennig Brandt, who serendipitously discovered it while attempting to create the philosopher's stone from urine. sciencehistory.orgwikipedia.org This marked the first discovery of an element not known since antiquity. wikipedia.org Over a century later, in 1777, Antoine Lavoisier formally recognized phosphorus as an element. wikipedia.org
The study of phosphorus oxyacids, including phosphorous acid (H₃PO₃), from which the this compound anion is derived, evolved over time. Early chemical investigations into the various forms of phosphorus compounds led to the differentiation of its oxidation states and the corresponding acids and salts. Phosphorous acid, also known as phosphonic acid, is characterized by a direct phosphorus-hydrogen (P-H) bond, a structural feature that imparts unique chemical properties, including reducing capabilities, to the this compound anion. wikipedia.orgwikipedia.org This P-H bond is crucial, as the hydrogen atom is covalently linked to the phosphorus, rather than being acidic and readily dissociable like the hydrogens in the hydroxyl groups. wikipedia.org
Further insights into phosphorus chemistry in the 19th century, particularly the work of Thomas Graham on the "nature" of phosphoric acid in its various forms, contributed to a more comprehensive understanding of phosphorus oxyacids and their derivatives. gutenberg.org The recognition of the this compound ion as a distinct species, a divalent anion of phosphorous acid, solidified as the understanding of inorganic anions and their structures advanced. nih.gov
Key Milestones in Synthetic and Structural Research
Significant milestones in the synthetic and structural research of this compound and related compounds have shaped modern phosphorus chemistry. Structurally, the this compound anion (HPO₃²⁻) exhibits a tetrahedral geometry around the central phosphorus atom, with one hydrogen atom directly bonded to phosphorus and three oxygen atoms. nih.gov This P-H bond is a defining characteristic, differentiating it from the orthophosphate ion (PO₄³⁻). The presence of this bond influences its reactivity, particularly its role as a reducing agent. wikipedia.orgwikipedia.org
Synthetic advancements have largely focused on the preparation of phosphites and phosphonic acids, which are closely related to the this compound ion. Phosphorous acid (H₃PO₃) serves as a fundamental precursor for many of these compounds. A notable method for forming carbon-phosphorus bonds, crucial for organophosphorus compounds, is the Michaelis-Arbuzov reaction. This reaction, extensively studied by Michaelis and Arbuzov, involves the reaction of trialkyl phosphites with alkyl halides to yield dialkyl phosphonates. mdpi.comresearchgate.net
Another important synthetic route involves the alkylation of phosphorous acid via reactions such as the Kabachnik–Fields reaction, which leads to aminophosphonates, or the Pudovik reaction. wikipedia.org These methods exploit the reactive P-H bond of phosphorous acid. Furthermore, phosphonic acids can be obtained through the hydrolysis of dialkyl phosphonates under acidic conditions or via the McKenna procedure, which involves bromotrimethylsilane (B50905) followed by methanolysis. beilstein-journals.org The synthesis of phosphonic acids from diphenyl phosphonates can also be achieved using Adam's catalyst (PtO₂) and hydrogen. beilstein-journals.org These synthetic methodologies have enabled the creation of a diverse array of compounds containing the phosphite (B83602) or phosphonate (B1237965) functional group, allowing for detailed structural characterization and exploration of their properties.
Evolution of Industrial and Research Applications
The applications of this compound and its related compounds have evolved significantly from early, limited uses to a wide array of industrial and research applications. Initially, in the 1930s, phosphite was considered an inefficient source of nutritional phosphorus for plants, leading to weak growth in treated crops. spectrumanalytic.com However, its utility was re-evaluated approximately four decades later when it was discovered to be highly effective against Oomycota, a group of plant pathogens including Phytophthora and Pythium. spectrumanalytic.com This fungicidal activity is attributed to phosphite's ability to activate plant defense mechanisms or its direct action on these fungal-like organisms. spectrumanalytic.comnih.govfrontiersin.org
Table 3: Evolution of Key Applications of this compound and Related Compounds
| Application Area | Historical Context | Modern Development & Examples | Source |
| Agriculture | Considered poor P source in 1930s. spectrumanalytic.com | Used as bio-stimulant, fungicide, herbicide, and phosphatic fertilizer. Examples: Copper phosphite (CuPhi), Calcium phosphite (CaPhi), Potassium phosphite (KPhi). nih.govfrontiersin.org Discovery of ptxD gene enables direct utilization by engineered plants. nih.govairies.or.jp | spectrumanalytic.comnih.govfrontiersin.orgairies.or.jp |
| Industrial Additives | Early uses less documented for specific phosphites. | Polymer stabilizers (prevent degradation under heat). marketresearchintellect.com Flame retardants (e.g., Aluminum phosphite, APA-100). researchgate.net Chelating agents (e.g., aminophosphonates like ATMP). wikipedia.org | wikipedia.orgmarketresearchintellect.comresearchgate.net |
| Research & Biotechnology | Limited specific research on phosphite's unique properties. | Prebiotic chemistry (higher solubility/reactivity than phosphate (B84403), potential early Earth nutrient). nih.govpnas.org NADH regeneration systems using phosphite dehydrogenase (PtxD). airies.or.jp Dominant selection systems for recombinant microorganisms. airies.or.jp Bioisosteres for phosphate in medicinal chemistry (e.g., Tenofovir, bisphosphonates). wikipedia.org | wikipedia.orgairies.or.jpnih.govpnas.org |
In modern agriculture, phosphite (Phi) is widely recognized for its stability, high solubility, and efficient transport within plants. nih.govfrontiersin.org While plants cannot directly metabolize phosphite as a phosphorus source, it acts as a bio-stimulant, promoting plant growth, enhancing stress resistance, and improving fruit quality. nih.govfrontiersin.org The discovery of the phosphite dehydrogenase (ptxD) gene in microorganisms has revolutionized its agricultural potential, allowing for the development of ptxD-recombinant plants that can directly utilize phosphite as a sole phosphorus source, offering a promising strategy for addressing phosphorus shortages and mitigating eutrophication. nih.govairies.or.jp
Beyond agriculture, this compound and its derivatives have found diverse industrial applications. They are employed as stabilizers in polymer chemistry, enhancing the thermal stability of various polymeric materials. marketresearchintellect.com Phosphite compounds, such as aluminum phosphite (APA-100), have been developed as effective flame retardants, exhibiting a characteristic hardened foam material upon heating. researchgate.net Furthermore, phosphonic acids, which are structurally and synthetically linked to phosphites, are widely used as effective chelating agents, particularly when incorporating amine groups, as seen in compounds like aminotris(methylenephosphonic acid) (ATMP). wikipedia.org
In research, the unique chemical properties of phosphite have opened new avenues. Its higher solubility and reactivity compared to orthophosphate have led to its consideration as a significant compound in theories concerning early Earth geochemistry and prebiotic chemistry, potentially serving as a major nutrient in ancient oceans. nih.govpnas.org In biotechnology, the phosphite dehydrogenase (PtxD) enzyme has been explored for applications such as NADH regeneration systems for industrial chemical production and as a dominant selection system for recombinant microorganisms, offering an alternative to traditional antibiotics. airies.or.jp Moreover, in medicinal chemistry, phosphonate groups serve as stable bioisosteres for phosphate, finding utility in the development of drugs, including antiviral nucleotide analogs like Tenofovir and bisphosphonates used in the treatment of osteoporosis. wikipedia.org
Emerging Research Frontiers in Hydrogenphosphite Chemistry
Novel Synthetic Strategies for Tailored Hydrogenphosphite Materials
The development of novel synthetic strategies is crucial for accessing this compound materials with tailored properties. One notable example involves the preparation of vanadyl hydrogen phosphite (B83602) hydrates (VOHPO₃·xH₂O). A method for synthesizing these compounds describes the reaction of vanadium pentoxide (V₂O₅), phosphorous acid (H₃PO₃), and 1-propanol. This reaction, conducted at 150 °C without water, yields VOHPO₃·1.5H₂O, a material characterized by a high surface area (approximately 50 m²/g). Conversely, the presence of water during the synthesis leads exclusively to the formation of VOHPO₃·H₂O. These materials are comprehensively characterized using techniques such as elemental analysis, thermogravimetric analysis, powder X-ray diffraction, laser Raman spectroscopy, and infrared spectroscopy. acs.org
Beyond inorganic materials, this compound chemistry plays a role in the synthesis of complex organic molecules. In the realm of dinucleotide synthesis, strategies employing P(III) chemistry are gaining traction. These methods utilize phosphite or phosphoramidite (B1245037) intermediates, which are subsequently oxidized to their P(V) counterparts. While initially developed for oligonucleotide synthesis, these approaches have been adapted for dinucleotides through minor modifications. The high reactivity inherent to P(III) species often necessitates the use of N- and O-protecting groups on the starting nucleosides/nucleotides and strictly anhydrous reaction conditions. mdpi.com
Advanced Catalytic Systems Based on this compound
This compound compounds are demonstrating potential in the development of advanced catalytic systems, particularly in oxidation reactions. The vanadyl hydrogen phosphite hydrates, specifically VOHPO₃·H₂O, have shown promise as precursors for catalysts. When activated in situ under reaction conditions, the catalyst derived from the VOHPO₃·H₂O precursor exhibits a higher intrinsic activity for the selective oxidation of n-butane to maleic anhydride (B1165640) compared to catalysts derived from VOHPO₃·1.5H₂O. acs.org
The thermal behavior of these phosphite materials is also critical for their catalytic performance. Heating vanadyl hydrogen phosphite hydrates in a flowing nitrogen atmosphere at 750 °C results in their transformation into vanadium(III) phosphate(V) (VPO₄). This transformation occurs via an internal oxidation-reduction process, where V(IV) is reduced to V(III) and P(III) is oxidized to P(V). Notably, conducting the heating process in a flowing hydrogen atmosphere can inhibit this phase transformation, highlighting a pathway for controlling the catalyst's final structure and activity. acs.org
Interdisciplinary Research with this compound in Materials Science and Energy Conversion
Interdisciplinary research is increasingly exploring the integration of this compound compounds into advanced materials for energy conversion applications. The unique redox properties of the P(III) center in hydrogenphosphites make them intriguing candidates for such roles. As highlighted in the previous section, the transformation of vanadyl hydrogen phosphite hydrates to vanadium(III) phosphate(V) through an internal oxidation-reduction process demonstrates the inherent chemical reactivity that can be leveraged in material design. acs.org This transformation involves a change in the oxidation states of both vanadium and phosphorus, which is fundamental to energy conversion processes, such as those found in catalysis.
The broader fields of materials science and energy conversion are actively pursuing novel materials for applications in photovoltaics, fuel cells, electrolyzers, and battery technologies. fz-juelich.dehu-berlin.deehu.eus While this compound's direct involvement in all these areas is still emerging, its role in specific catalytic materials, like the vanadyl phosphites, exemplifies how the precise control of phosphorus oxidation states within a material can lead to enhanced performance in energy-related chemical transformations. The design of such functional materials often requires a deep understanding of solid-state chemistry and materials engineering.
Development of Advanced Analytical Techniques for Complex this compound Systems
The complexity of this compound compounds and their reaction systems necessitates the development and application of advanced analytical techniques for comprehensive characterization. For instance, the detailed study of vanadyl hydrogen phosphite hydrates relied on a combination of sophisticated methods, including elemental analysis, thermogravimetric analysis (TGA), powder X-ray diffraction (PXRD), laser Raman spectroscopy, and infrared (IR) spectroscopy. acs.org These techniques provide crucial insights into the material's composition, thermal stability, crystal structure, and vibrational properties, respectively.
Beyond these fundamental characterization methods, the broader field of chemical analysis is seeing advancements that are highly relevant to complex phosphite systems. Techniques such as high-pressure liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and soft ionization methods like electrospray are promising for evaluating the composition of complex mixtures. acs.org This allows for precise measurement of ion mass and isotopic distribution, enabling the determination of chemical formulas and the separation of isomeric species. acs.org Furthermore, other advanced analytical techniques like UPLC-PDA, LC-MS/MS, and GC-MS are routinely employed for the detection, separation, and quantification of various chemical species, which could be adapted for the analysis of this compound derivatives and their transformation products in complex reaction environments. tandfonline.comresearchgate.netakjournals.com The ability to accurately characterize the structure and composition of these materials and their intermediates is paramount for advancing this compound chemistry.
Q & A
Q. How to ensure methodological transparency in this compound research publications?
- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines: report experimental details in a dedicated section (solvent purity, instrument calibration parameters), deposit raw spectra/data in repositories like Zenodo, and use FAIR (Findable, Accessible, Interoperable, Reusable) principles for supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
